N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide
Description
The compound N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide features a benzamide core substituted with a trifluoromethyl (-CF₃) group at the para position and a dimethylaminomethylphenylmethyl side chain. This structure combines lipophilic (CF₃) and hydrophilic (dimethylamino) moieties, which may influence solubility, bioavailability, and target binding.
Properties
Molecular Formula |
C18H19F3N2O |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[[4-[(dimethylamino)methyl]phenyl]methyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H19F3N2O/c1-23(2)12-14-5-3-13(4-6-14)11-22-17(24)15-7-9-16(10-8-15)18(19,20)21/h3-10H,11-12H2,1-2H3,(H,22,24) |
InChI Key |
JROHMIXUKIDNSI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of 4-(Trifluoromethyl)benzoyl Chloride
- Starting from commercially available 4-(trifluoromethyl)benzoic acid, the acid chloride is prepared by reaction with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂.
- Typical conditions: reflux in anhydrous solvent (e.g., dichloromethane or chloroform) with catalytic DMF to facilitate chlorination.
- The acid chloride is isolated by distillation or used in situ due to its moisture sensitivity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | 4-(Trifluoromethyl)benzoic acid + SOCl₂, reflux, catalytic DMF | 90-95 | Moisture-free conditions required |
Preparation of 4-[(Dimethylamino)methyl]benzylamine
- This amine can be synthesized by reductive amination of 4-(formyl)benzylamine or via Mannich reaction on 4-aminobenzylamine.
- Reductive amination involves reacting 4-(aminomethyl)benzaldehyde with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).
- Purification is achieved by crystallization or chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 2 | 4-(Aminomethyl)benzaldehyde + dimethylamine + NaBH₃CN, pH 6-7, room temperature | 75-85 | Mild conditions to preserve amine functionality |
Amide Bond Formation
- The key step is the coupling of 4-(trifluoromethyl)benzoyl chloride with 4-[(dimethylamino)methyl]benzylamine.
- The reaction is typically carried out in anhydrous solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere.
- A base such as triethylamine or pyridine is added to scavenge the hydrochloric acid formed.
- The reaction temperature is maintained between 0 °C to room temperature to avoid side reactions.
- The crude product is purified by recrystallization or column chromatography.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 3 | 4-(Trifluoromethyl)benzoyl chloride + 4-[(dimethylamino)methyl]benzylamine + Et₃N, DCM, 0 °C to RT | 70-85 | Controlled temperature critical |
Alternative Synthetic Routes
Coupling via Carbodiimide-Mediated Amide Formation
- Instead of acid chloride, 4-(trifluoromethyl)benzoic acid can be activated using carbodiimides such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
- The amine and acid are stirred with the coupling agent and catalytic amounts of 4-dimethylaminopyridine (DMAP) in solvents like dichloromethane.
- This method avoids the need for acid chloride preparation and can be milder.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 4 | 4-(Trifluoromethyl)benzoic acid + DCC/EDC + DMAP + amine, DCM, RT | 65-80 | Carbodiimide byproducts require removal |
Analytical Data and Characterization
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm the presence of aromatic protons, amide NH, and dimethylamino groups.
- Mass Spectrometry (MS): Molecular ion peak corresponds to the molecular weight of the compound (~335 g/mol).
- Infrared Spectroscopy (IR): Characteristic amide carbonyl stretch near 1650 cm⁻¹; tertiary amine peaks observed.
- Melting Point: Typically in the range of 120–140 °C, depending on purity.
- Purity: Confirmed by high-performance liquid chromatography (HPLC).
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield Range (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Acid chloride coupling | 4-(Trifluoromethyl)benzoic acid, amine | SOCl₂, Et₃N, DCM, 0 °C to RT | 70-85 | High yield, well-established | Requires moisture-sensitive acid chloride |
| Carbodiimide-mediated coupling | 4-(Trifluoromethyl)benzoic acid, amine | DCC/EDC, DMAP, DCM, RT | 65-80 | Milder conditions, no acid chloride | Byproduct removal needed |
| Reductive amination (amine prep) | 4-(Aminomethyl)benzaldehyde, dimethylamine | NaBH₃CN, pH 6-7, RT | 75-85 | Selective amine synthesis | Requires careful pH control |
Chemical Reactions Analysis
Types of Reactions
N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzamides with different functional groups.
Scientific Research Applications
N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby modulating biochemical pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent-Driven Structural Variations
Trifluoromethyl-Containing Benzamides
- Target Compound : The para-trifluoromethyl group enhances lipophilicity and metabolic stability, common in drug design to resist oxidative metabolism.
- N-(4-Bromophenyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide (CAS 338397-07-2): Incorporates a thiazole ring and bromophenyl group.
- Capmatinib (): A c-Met inhibitor with a trifluoromethyl group, fluoro substituent, and quinoline moiety. Its success highlights the role of CF₃ in enhancing target affinity and pharmacokinetics .
Dimethylamino/Alkylamino Substituents
- N-[3-(4,5′-Bipyrimidin-2-ylamino)-4-methylphenyl]-4-{[3-(dimethylamino)azetidin-1-yl]methyl}-3-(trifluoromethyl)benzamide (): The azetidine ring with dimethylamino groups may increase solubility and modulate basicity, influencing cellular uptake.
- 3-ethynyl-4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (): Replaces dimethylamino with a piperazine ring, enhancing water solubility and offering a protonatable nitrogen for salt formation, which could improve oral bioavailability .
Halogenated Derivatives
- N-(3,4-Difluorophenyl)-3-methylbenzamide (CAS 346720-59-0) : Fluorine atoms at meta/para positions increase electronegativity and membrane permeability. The absence of CF₃ reduces lipophilicity compared to the target compound .
- N-(4-Chloro-3-methylphenyl)-3-amino-4-chlorobenzamide: Dual chloro substituents enhance halogen bonding with targets but may increase toxicity risks. The amino group introduces polarity, balancing hydrophobicity .
Physicochemical and Spectral Properties
IR and NMR Signatures
- Target Compound: Expected IR bands include C=O stretch (~1660 cm⁻¹), NH stretches (~3300 cm⁻¹), and CF₃ vibrations (~1100–1200 cm⁻¹). The dimethylamino group may show C-N stretches (~1250 cm⁻¹) .
- N-(2-amino-4-fluorophenyl)-4-((2,2,2-trifluoroacetamido)methyl)benzamide (177a): Features a trifluoroacetamido group (C=O at ~1680 cm⁻¹, CF₃ at ~1170 cm⁻¹) and NH₂ stretches (~3400 cm⁻¹), highlighting differences in hydrogen-bonding capacity .
Molecular Weight and Solubility
Biological Activity
N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide, also known by its CAS number 869632-29-1, is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C18H19F3N2O
- Molecular Weight : 336.3515 g/mol
- IUPAC Name : this compound
The compound features a trifluoromethyl group and a dimethylaminomethyl substituent, which are crucial for its biological activity.
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets. For instance, the presence of the trifluoromethyl group can enhance lipophilicity, potentially improving membrane permeability and bioavailability. The dimethylamino group may contribute to receptor binding affinity and selectivity.
Antiviral Activity
A study focused on a series of benzamide derivatives found that compounds with structural similarities to this compound demonstrated antiviral properties against influenza viruses. The effectiveness was evaluated using cytopathic effect (CPE) assays on Madin-Darby canine kidney (MDCK) cells infected with H1N1 strains. Notably, the compound exhibited an effective concentration (EC50) value indicating significant antiviral activity .
Inhibition of Histone Deacetylases (HDACs)
Another important aspect of the compound's biological profile is its potential as an HDAC inhibitor. HDACs are critical enzymes involved in the regulation of gene expression through chromatin remodeling. Inhibitors of HDACs have therapeutic implications in cancer treatment and other diseases. Preliminary data suggest that similar compounds can act as selective HDAC inhibitors, thereby influencing cellular processes such as apoptosis and differentiation .
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be correlated with its structural features:
| Substituent | Effect on Activity |
|---|---|
| Dimethylamino Group | Increases receptor binding affinity |
| Trifluoromethyl Group | Enhances lipophilicity and membrane permeability |
This table summarizes how specific structural components contribute to the compound's overall biological activity.
Case Studies and Experimental Findings
- Antiviral Efficacy :
- HDAC Inhibition :
Q & A
Q. What are the recommended synthetic routes for N-({4-[(dimethylamino)methyl]phenyl}methyl)-4-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves coupling a benzamide core with substituted benzylamines. Key steps include:
- Acid chloride formation : React 4-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl₂) or pivaloyl chloride to generate the reactive intermediate .
- Amide coupling : Use O-benzyl hydroxylamine hydrochloride and sodium carbonate in dichloromethane (DCM) to form the benzamide backbone. Optimize stoichiometry (1:1.2 molar ratio of acid chloride to amine) and temperature (0–5°C for exothermic reactions) .
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (acetonitrile) to achieve >95% purity. Monitor reaction progress via TLC or HPLC .
Q. What safety precautions are necessary when handling this compound, especially regarding mutagenicity and decomposition?
- Methodological Answer :
- Mutagenicity : Ames II testing indicates low mutagenic potential compared to other anomeric amides, but precautions similar to benzyl chloride (e.g., fume hoods, nitrile gloves) are advised .
- Decomposition : Differential Scanning Calorimetry (DSC) reveals thermal instability above 150°C. Store at –20°C under inert gas (N₂/Ar) and avoid prolonged exposure to light .
- Waste disposal : Neutralize acidic/byproduct streams with sodium bicarbonate before aqueous disposal .
Q. What analytical techniques are most effective for characterizing this benzamide derivative?
- Methodological Answer :
- Structural confirmation : Use ¹H/¹³C NMR (CDCl₃ or DMSO-d₆) to verify dimethylamino and trifluoromethyl groups. Key signals: δ 2.2–2.5 ppm (N(CH₃)₂), δ 7.4–8.1 ppm (aromatic protons) .
- Purity assessment : High-resolution mass spectrometry (HRMS) or LC-MS for molecular ion validation (e.g., [M+H]⁺).
- Thermal stability : Thermogravimetric Analysis (TGA) to identify decomposition thresholds .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between structural analogs of this compound?
- Methodological Answer :
- Structure-Activity Relationship (SAR) studies : Compare analogs with varying substituents (e.g., 4-methoxy vs. 4-chloro) to isolate pharmacophores. For example, trifluoromethyl groups enhance lipophilicity and target binding, while dimethylamino groups improve solubility .
- Data normalization : Use standardized assays (e.g., kinase inhibition IC₅₀) and control for batch-to-batch purity variations (>98% by HPLC) .
- Meta-analysis : Cross-reference PubChem BioAssay data and in-house results to identify outliers caused by assay conditions (e.g., pH, serum proteins) .
Q. What strategies improve the metabolic stability and selectivity of this compound in medicinal chemistry applications?
- Methodological Answer :
- Metabolic shielding : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce cytochrome P450-mediated oxidation. Validate via microsomal stability assays (human/rat liver microsomes) .
- Target selectivity : Employ molecular docking (AutoDock Vina) to optimize interactions with specific kinase domains (e.g., HDAC6 vs. HDAC8). Prioritize compounds with >10-fold selectivity in enzyme inhibition assays .
- Prodrug design : Mask polar groups (e.g., pivalate esters) to enhance bioavailability, followed by enzymatic cleavage in vivo .
Q. What computational methods are used to predict binding interactions of this compound with target enzymes or receptors?
- Methodological Answer :
- Molecular docking : Use Schrödinger Suite or MOE to model binding poses. Focus on hydrogen bonding (amide NH to catalytic lysine) and π-π stacking (trifluoromethylphenyl to hydrophobic pockets) .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS) over 100 ns to assess conformational flexibility.
- Free Energy Perturbation (FEP) : Quantify binding affinity changes for substituent modifications (e.g., dimethylamino vs. diethylamino) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
